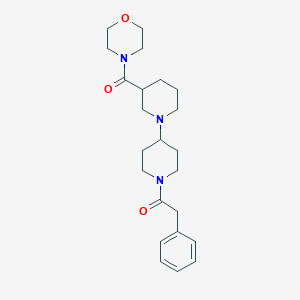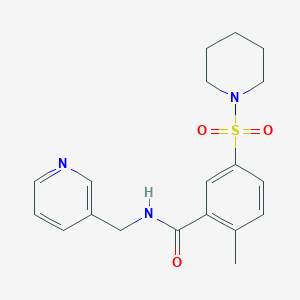
3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of piperidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine involves its interaction with various receptors and enzymes in the body. This compound has been shown to inhibit acetylcholinesterase activity, which leads to increased levels of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which leads to its analgesic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine are diverse and depend on the specific application. Studies have shown that this compound has a positive effect on cognitive function and memory by increasing the levels of acetylcholine in the brain. Additionally, this compound has been shown to have a potent analgesic effect by inhibiting the activity of voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine in lab experiments is its potent and specific effects on the target receptors and enzymes. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for large-scale experiments.
However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.
Orientations Futures
There are several future directions for research on 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine. One area of research is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy.
Another area of research is the potential use of this compound as an analgesic. Studies are needed to determine the safety and efficacy of this compound in human subjects and to develop novel analogs with improved potency and selectivity.
In conclusion, 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine is a promising compound that has potential therapeutic benefits in various scientific research areas. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Méthodes De Synthèse
The synthesis method of 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-piperidyl)butane with N-phenylacetyl-4-morpholinecarboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine has been studied for its potential applications in several scientific research areas. One of the significant research areas is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have a positive effect on cognitive function and memory by inhibiting acetylcholinesterase activity and increasing the levels of acetylcholine in the brain.
Another area of research is the potential use of this compound as an analgesic. Studies have shown that 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine has a potent analgesic effect by inhibiting the activity of voltage-gated sodium channels.
Propriétés
IUPAC Name |
1-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-22(17-19-5-2-1-3-6-19)24-11-8-21(9-12-24)26-10-4-7-20(18-26)23(28)25-13-15-29-16-14-25/h1-3,5-6,20-21H,4,7-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRMQNVYWQOAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)
![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)
![1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5298425.png)
![N,N-diethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B5298433.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5298436.png)